molecular formula C9H10N4O2 B14655305 1,3-Diisocyanato-2-methylbenzene;hydrazine CAS No. 53679-54-2

1,3-Diisocyanato-2-methylbenzene;hydrazine

Cat. No.: B14655305
CAS No.: 53679-54-2
M. Wt: 206.20 g/mol
InChI Key: LOBRKHBTXXVLOH-UHFFFAOYSA-N
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Description

1,3-Diisocyanato-2-methylbenzene;hydrazine is a chemical compound with the molecular formula C9H10N4O2. It is also known by other names such as 2,6-Diisocyanatotoluene and Isocyanic acid, 2-methyl-m-phenylene ester . This compound is characterized by the presence of two isocyanate groups attached to a benzene ring, making it a diisocyanate derivative. Diisocyanates are widely used in the production of polyurethanes, which are essential materials in various industrial applications.

Preparation Methods

The synthesis of 1,3-Diisocyanato-2-methylbenzene;hydrazine typically involves the reaction of 2,6-diaminotoluene with phosgene. The reaction conditions require careful control of temperature and pressure to ensure the formation of the desired diisocyanate product . Industrial production methods often involve continuous processes to maximize yield and efficiency. The reaction can be represented as follows:

C7H8(NH2)2+2COCl2C9H6N2O2+4HCl\text{C}_7\text{H}_8(\text{NH}_2)_2 + 2\text{COCl}_2 \rightarrow \text{C}_9\text{H}_6\text{N}_2\text{O}_2 + 4\text{HCl} C7​H8​(NH2​)2​+2COCl2​→C9​H6​N2​O2​+4HCl

Chemical Reactions Analysis

1,3-Diisocyanato-2-methylbenzene;hydrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed from these reactions are typically urea and urethane derivatives.

Scientific Research Applications

1,3-Diisocyanato-2-methylbenzene;hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Diisocyanato-2-methylbenzene;hydrazine involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, such as amines and alcohols, to form stable covalent bonds. This reactivity is exploited in the formation of polyurethanes, where the isocyanate groups react with polyols to form urethane linkages. The molecular targets and pathways involved include the formation of urea and urethane bonds, which are essential for the structural integrity of polyurethanes .

Comparison with Similar Compounds

1,3-Diisocyanato-2-methylbenzene;hydrazine can be compared with other diisocyanates such as:

    Toluene 2,4-diisocyanate (TDI): Similar in structure but with different isomeric positions of the isocyanate groups.

    Methylenediphenyl diisocyanate (MDI): Contains a methylene bridge between two phenyl rings, providing different reactivity and properties.

    Hexamethylene diisocyanate (HDI): An aliphatic diisocyanate with different physical and chemical properties.

The uniqueness of this compound lies in its specific isomeric structure, which influences its reactivity and the properties of the resulting polyurethanes.

Properties

CAS No.

53679-54-2

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

1,3-diisocyanato-2-methylbenzene;hydrazine

InChI

InChI=1S/C9H6N2O2.H4N2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-2/h2-4H,1H3;1-2H2

InChI Key

LOBRKHBTXXVLOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N=C=O)N=C=O.NN

Related CAS

53679-54-2

Origin of Product

United States

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